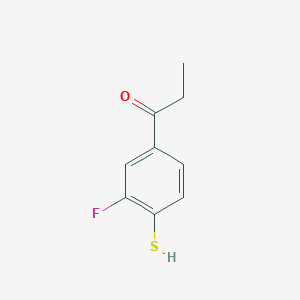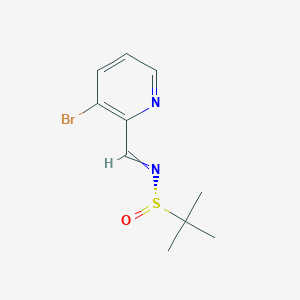
1-(3-Bromopropyl)-3-chloro-5-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-chloro-5-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromopropyl group, a chlorine atom, and an ethyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-3-chloro-5-ethylbenzene can be achieved through several routes. One common method involves the bromination of 3-chloro-5-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination occurs selectively at the propyl group, yielding the desired product.
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-3-chloro-5-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group is highly electrophilic and can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. For example, reaction with sodium hydroxide can yield 3-chloro-5-ethylphenylpropanol.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 3-chloro-5-ethylstyrene.
Oxidation and Reduction: The compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst to form various derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-chloro-5-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds.
Pharmaceuticals: The compound can be used in the development of active pharmaceutical ingredients (APIs) and drug intermediates. Its derivatives may exhibit biological activity and therapeutic potential.
Materials Science: It can be utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to undergo polymerization and other chemical modifications.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-5-ethylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen halide to form an alkene. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-chloro-5-ethylbenzene can be compared with other halogenated aromatic hydrocarbons, such as:
1-(3-Bromopropyl)-3-chlorobenzene: Lacks the ethyl group, resulting in different reactivity and applications.
1-(3-Bromopropyl)-3-ethylbenzene:
1-(3-Chloropropyl)-3-bromo-5-ethylbenzene: The positions of the bromine and chlorine atoms are swapped, leading to different chemical properties.
Propiedades
Fórmula molecular |
C11H14BrCl |
|---|---|
Peso molecular |
261.58 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-chloro-5-ethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-2-9-6-10(4-3-5-12)8-11(13)7-9/h6-8H,2-5H2,1H3 |
Clave InChI |
PBTSJWIHDTVHCJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)Cl)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol](/img/structure/B14063311.png)

